4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the pyrazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another heterocyclic compound with broad biological activities.
Pyrazole: Shares a similar ring structure and is used in various chemical and biological applications.
Quinoline: Known for its medicinal properties and used in the synthesis of pharmaceuticals.
Uniqueness
4,5-Dihydro-6-(1-methyl-1h-pyrazol-4-yl)-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9N5O3 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N5O3/c1-15-4-6(3-12-15)8-5-16-9(10(17)13-8)2-7(14-16)11(18)19/h2-5H,1H3,(H,13,17)(H,18,19) |
InChI Key |
GWJXYJYIUILPON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC(=N3)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
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